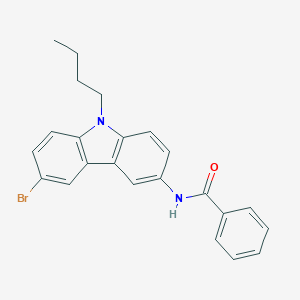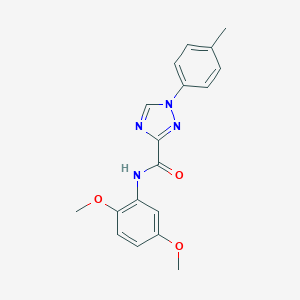
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the carbazole family, which is known for its diverse biological and pharmacological activities.
作用機序
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. In vitro studies have shown that N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide can inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and oxidative stress markers in vitro and in vivo, indicating its potential as an anti-inflammatory and antioxidant agent.
実験室実験の利点と制限
The advantages of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its high yield of synthesis, low cost, and diverse biological and pharmacological activities. However, the limitations of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, including its potential applications in the treatment of cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide and to identify its molecular targets. In addition, the development of new synthesis methods and the modification of the chemical structure of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
合成法
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide involves a multi-step process that starts with the bromination of 9-butylcarbazole. This is followed by the reaction of the brominated carbazole with 4-aminobenzamide in the presence of a catalyst to form N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide. The yield of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of this compound.
科学的研究の応用
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light harvesting and electron injection properties. In medicinal chemistry, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been studied for its potential anticancer and anti-inflammatory activities.
特性
製品名 |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide |
|---|---|
分子式 |
C23H21BrN2O |
分子量 |
421.3 g/mol |
IUPAC名 |
N-(6-bromo-9-butylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H21BrN2O/c1-2-3-13-26-21-11-9-17(24)14-19(21)20-15-18(10-12-22(20)26)25-23(27)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
InChIキー |
BNXJAELZVIVHRC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







